molecular formula C19H16ClNO3 B11612589 (4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11612589
M. Wt: 341.8 g/mol
InChI Key: MOKBZKKYDJDSDD-CXUHLZMHSA-N
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Description

(4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, a methoxy group, and a methylidene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and methoxy-substituted benzaldehydes. The key steps may involve:

    Condensation Reactions: Formation of the oxazole ring through condensation of appropriate precursors.

    Substitution Reactions: Introduction of the chlorinated and methoxy groups under controlled conditions.

    Cyclization: Formation of the dihydro-oxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of the oxazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydro-oxazole compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various oxazole derivatives.

    Catalysis: Studied for its potential catalytic properties in organic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

    Receptor Binding: Binding to receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorinated and methoxy groups, which may confer distinct chemical and biological properties compared to other oxazole derivatives.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

(4E)-4-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C19H16ClNO3/c1-12-3-5-14(6-4-12)11-23-18-8-7-15(10-17(18)20)9-16-13(2)21-24-19(16)22/h3-10H,11H2,1-2H3/b16-9+

InChI Key

MOKBZKKYDJDSDD-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=NOC3=O)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=NOC3=O)C)Cl

Origin of Product

United States

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